An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-Chloro-7-ethyl-7H-purin-8(9H)-one
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies for 6-Chloro-7-ethyl-7H-purin-8(9H)-one
This guide provides a comprehensive overview of the predicted chemical properties, potential synthetic routes, and expected reactivity of the novel purine derivative, 6-Chloro-7-ethyl-7H-purin-8(9H)-one. While direct experimental data for this specific molecule is not extensively available in the public domain, this document leverages established principles of purine chemistry and data from closely related analogs to offer a robust predictive framework for researchers and drug development professionals. The insights herein are designed to facilitate the synthesis, characterization, and further investigation of this and similar compounds.
Introduction: The Significance of the Purin-8-one Scaffold
The purine ring system is a cornerstone of medicinal chemistry, forming the core of numerous endogenous molecules and synthetic drugs. The purin-8-one scaffold, in particular, has garnered significant attention as a versatile template for the development of kinase inhibitors and other therapeutic agents.[1] The strategic placement of various substituents on the purine core allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties. The subject of this guide, 6-Chloro-7-ethyl-7H-purin-8(9H)-one, features a reactive chloro group at the 6-position, a common handle for further chemical modification, and an ethyl group at the N7-position, which can influence solubility and target engagement.
Predicted Physicochemical Properties
Based on the molecular structure and data from analogous compounds, the following physicochemical properties for 6-Chloro-7-ethyl-7H-purin-8(9H)-one can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₇H₇ClN₄O |
| Molecular Weight | 198.61 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. |
| Storage | Should be stored in a cool, dry place, protected from light and moisture.[2] |
Proposed Synthetic Pathway
A plausible synthetic route to 6-Chloro-7-ethyl-7H-purin-8(9H)-one can be devised based on established methods for the synthesis of related purin-8-ones. A common strategy involves the construction of the purine ring system from a substituted pyrimidine precursor.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of the target molecule points towards a 4,5-diaminopyrimidine as a key intermediate. This approach is a well-established method for constructing the purine core.[1]
Caption: Retrosynthetic analysis of 6-Chloro-7-ethyl-7H-purin-8(9H)-one.
Proposed Forward Synthesis Workflow
The forward synthesis would likely commence with a commercially available diaminopyrimidine, followed by a series of steps to introduce the necessary functional groups and effect the final cyclization.
Caption: Proposed synthetic workflow for 6-Chloro-7-ethyl-7H-purin-8(9H)-one.
Detailed Experimental Protocol (Hypothetical)
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Chlorination of 4,5-Diamino-6-hydroxypyrimidine:
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To a stirred suspension of 4,5-diamino-6-hydroxypyrimidine in an excess of phosphorus oxychloride (POCl₃), a catalytic amount of N,N-dimethylformamide (DMF) is added.
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The reaction mixture is heated under reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
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The excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate) to precipitate the product, 4,5-diamino-6-chloropyrimidine.
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The crude product is filtered, washed with water, and dried.
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N-Ethylation of 4,5-Diamino-6-chloropyrimidine:
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The 4,5-diamino-6-chloropyrimidine is dissolved in a suitable polar aprotic solvent such as DMF or acetonitrile.
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A base (e.g., potassium carbonate or triethylamine) is added, followed by the dropwise addition of an ethylating agent (e.g., ethyl iodide or diethyl sulfate).
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The reaction is stirred at room temperature or slightly elevated temperature until the desired level of ethylation is achieved. Regioisomeric products are possible, and chromatographic purification will likely be necessary to isolate the desired N7-ethylated intermediate.
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-
Cyclization to form the Purin-8-one Ring:
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The isolated N-ethylated diaminopyrimidine is dissolved in an appropriate solvent (e.g., THF or dichloromethane).
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A cyclizing agent such as triphosgene, carbonyldiimidazole (CDI), or a similar reagent is added, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine).
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The reaction is stirred, typically at room temperature, until the cyclization is complete.
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The reaction mixture is worked up by washing with aqueous solutions to remove excess reagents and byproducts.
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The final product, 6-Chloro-7-ethyl-7H-purin-8(9H)-one, is purified by column chromatography or recrystallization.
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Expected Chemical Reactivity
The chemical reactivity of 6-Chloro-7-ethyl-7H-purin-8(9H)-one is expected to be dominated by the electrophilic nature of the C6 position, which is activated by the adjacent nitrogen atoms of the pyrimidine ring. The chloro group at this position is a good leaving group, making it susceptible to nucleophilic aromatic substitution (SₙAr).
Caption: Expected reactivity of 6-Chloro-7-ethyl-7H-purin-8(9H)-one.
This reactivity provides a facile route to a diverse library of 6-substituted purin-8-one derivatives. By reacting the parent compound with various amines, alcohols, or thiols, a wide range of functional groups can be introduced at the C6 position, which is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[3][4]
Proposed Analytical Characterization
A combination of spectroscopic and chromatographic techniques would be essential for the unambiguous characterization of 6-Chloro-7-ethyl-7H-purin-8(9H)-one.
| Analytical Technique | Expected Observations |
| ¹H NMR | Resonances corresponding to the purine ring protons, the ethyl group (a triplet and a quartet), and potentially an N-H proton. Chemical shifts will be influenced by the electron-withdrawing nature of the purine core and the chloro substituent. |
| ¹³C NMR | Signals for the carbon atoms of the purine ring and the ethyl group. The C6 carbon atom, bonded to chlorine, would appear at a characteristic downfield shift.[4] |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) should be observed, along with a characteristic isotopic pattern (M+2) due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[4] High-resolution mass spectrometry (HRMS) would confirm the elemental composition. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for C=O (carbonyl), C=N, C-Cl, and N-H stretching vibrations are expected. |
| High-Performance Liquid Chromatography (HPLC) | A suitable reversed-phase HPLC method would be necessary to assess the purity of the synthesized compound.[1] |
Potential Applications in Drug Discovery
Substituted purin-8-ones have been investigated for a wide range of biological activities. Given the structural features of 6-Chloro-7-ethyl-7H-purin-8(9H)-one, it could serve as a valuable intermediate or a starting point for the development of:
-
Kinase Inhibitors: The purine scaffold mimics the adenine core of ATP, making it an ideal template for designing competitive kinase inhibitors.[1][5]
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Antiproliferative Agents: Many purine analogs have demonstrated potent activity against various cancer cell lines.[3]
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Antiviral and Antimicrobial Agents: The purine core is a key component of nucleosides, and its analogs have been successfully developed as antiviral and antimicrobial drugs.
The ability to easily modify the 6-position allows for the rapid generation of a library of analogs for screening against various biological targets.
Conclusion
While direct experimental data on 6-Chloro-7-ethyl-7H-purin-8(9H)-one is limited, a comprehensive understanding of its chemical properties can be extrapolated from the well-established chemistry of related purine derivatives. This guide provides a predictive framework for its synthesis, reactivity, and analytical characterization. The proposed synthetic route offers a practical approach for its preparation, and the anticipated reactivity of the 6-chloro group opens up numerous possibilities for the creation of novel derivatives with potential therapeutic applications. Further experimental work is warranted to validate these predictions and to fully explore the potential of this and related compounds in the field of drug discovery.
References
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